molecular formula C22H17BrN4O3 B1236565 5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide

5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide

Cat. No. B1236565
M. Wt: 465.3 g/mol
InChI Key: OLVOAEVHANZTPJ-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[[3-(4-methoxyphenyl)-1-phenyl-4-pyrazolyl]methylideneamino]-2-furancarboxamide is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Chemical Synthesis and Reactivity

Chemical compounds with complex structures, such as "5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide," often serve as key intermediates in organic synthesis. For example, the reactivity of derivatives similar to this compound, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been explored for the synthesis of various heterocyclic compounds. These heterocycles find applications in the development of new materials, pharmaceuticals, and agrochemicals due to their diverse biological activities and functional properties (Gomaa & Ali, 2020).

Biological Applications

Compounds with structural features similar to the compound may exhibit interesting biological activities. For instance, derivatives with pyrazole and furan moieties have been investigated for their potential in medicinal chemistry, including their roles as enzyme inhibitors, receptor modulators, or agents with antimicrobial and anticancer properties. The detailed study of such compounds contributes to the drug discovery process, highlighting the importance of exploring the biological applications of structurally complex molecules (Kuete, Karaosmanoğlu, & Sivas, 2017).

Material Science Applications

In the field of materials science, compounds with intricate structures like "5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide" can be utilized in the design and synthesis of novel materials. For example, liquid crystal dimers containing similar structural motifs have been explored for their unique properties and potential applications in advanced display technologies and optoelectronic devices (Henderson & Imrie, 2011).

properties

Product Name

5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide

Molecular Formula

C22H17BrN4O3

Molecular Weight

465.3 g/mol

IUPAC Name

5-bromo-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C22H17BrN4O3/c1-29-18-9-7-15(8-10-18)21-16(14-27(26-21)17-5-3-2-4-6-17)13-24-25-22(28)19-11-12-20(23)30-19/h2-14H,1H3,(H,25,28)/b24-13+

InChI Key

OLVOAEVHANZTPJ-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(O3)Br)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide
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5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide

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